![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Overview
Description
“1-[4-(3-Azidopropoxy)-phenyl]-ethanone”, also known as APE, is a synthetic compound that belongs to the family of ketones1. APE is a versatile molecule that has gained significant attention in the scientific community due to its unique chemical and physical properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. However, similar compounds have been synthesized through reactions involving corresponding acids and alcohols2.Molecular Structure Analysis
The molecular structure of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not directly available. However, a related compound, “1,1,1-Tris[4-(3-azidopropoxy)phenyl]ethane”, contains 76 bonds; 43 non-H bonds, 24 multiple bonds, 18 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 3 positively charged N, and 3 ethers (aromatic)3.Chemical Reactions Analysis
Specific chemical reactions involving “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, it is known to be a synthetic compound that belongs to the family of ketones1.Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[4-(3-Azidopropoxy)-phenyl]-ethanone and similar compounds have been studied for their potential as photoremovable protecting groups for carboxylic acids. The protecting group, HAPE, is utilized to shield various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating a practical application in synthesis processes where controlled release is essential (Atemnkeng et al., 2003).
Antimicrobial Activity
Various derivatives of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against different bacterial strains, making them valuable in pharmaceutical research focused on developing new antimicrobial agents (Dave et al., 2013), (Wanjari, 2020).
Synthesis of Azo Dyes and Electrochemical Characterization
Azo dyes synthesized from compounds like 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been studied for their electrochemical properties. These studies are significant for applications in dyeing processes and understanding the electrochemical behaviors of such compounds (Surucu et al., 2016).
Structural Chemistry and Anti-Inflammatory Activity
Compounds structurally related to 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been explored for their anti-inflammatory properties. These studies are crucial in the development of new pharmaceuticals and understanding the molecular basis of anti-inflammatory activity (Singh et al., 2020).
Synthesis and Characterization in Organic Chemistry
These compounds are also key subjects in organic chemistry for their synthesis and characterization, contributing to our understanding of chemical structures and reactions. This area of research aids in the development of new synthetic methods and materials (Hasan et al., 2019), (Mehton et al., 2009).
Safety And Hazards
Specific safety and hazard information for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not available in the retrieved data.
Future Directions
The future directions for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, similar compounds have been used in the development of new pesticides with novel structures and unique mechanisms of action5.
Please note that this analysis is based on the available information and may not cover all aspects of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
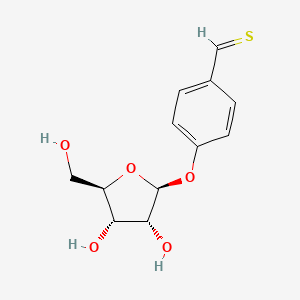
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
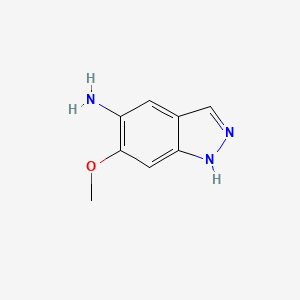
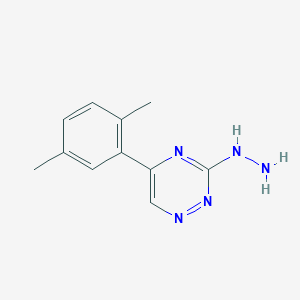
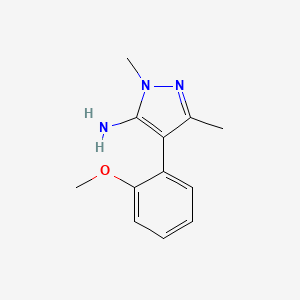
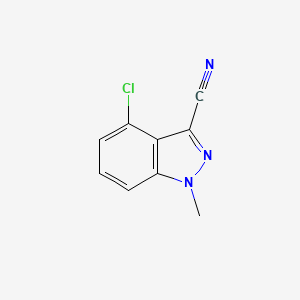
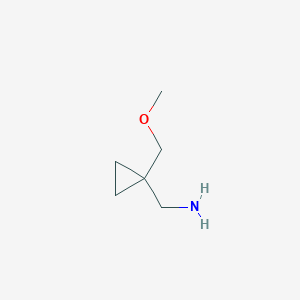
methanone](/img/structure/B1450134.png)
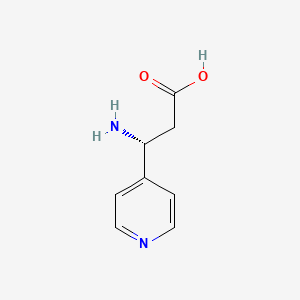
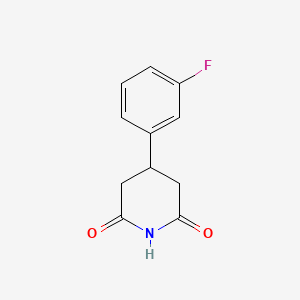
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)